Product packaging for LNK 754(Cat. No.:CAS No. 439153-64-7)

LNK 754

Cat. No.: B608620
CAS No.: 439153-64-7
M. Wt: 630.04
InChI Key: WIHRGTVFMAFKLZ-LREBCSMRSA-N
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Description

Classification and General Research Context of LNK 754

This compound is classified as a farnesyltransferase inhibitor (FTI). alzdiscovery.orgmedchemexpress.com This classification places it within a group of compounds designed to target the enzyme farnesyltransferase (FTase). alzdiscovery.orgmedchemexpress.com The general research context for this compound involves exploring its effects on cellular processes influenced by farnesylation, a crucial post-translational modification.

This compound as a Farnesyltransferase Inhibitor (FTI)

This compound is a potent and reversible inhibitor of farnesyltransferase. medchemexpress.comtargetmol.com Studies have shown its inhibitory effect on the farnesylation of recombinant human H-Ras and K-Ras proteins. medchemexpress.comtargetmol.com Specifically, the IC₅₀ for inhibiting farnesylation of recombinant human H-Ras is reported as 0.57 ng/mL, while for recombinant K-Ras it is 46 ng/mL. medchemexpress.comtargetmol.com In cell-based assays using 3T3 H-ras (61L)-transfected cell lines, CP-609,754 (a synonym for this compound) inhibits the farnesylation of mutant H-Ras with an IC₅₀ of 1.72 ng/mL. medchemexpress.com this compound is competitive for the prenyl acceptor, such as the H-Ras protein, and noncompetitive for the prenyl donor, farnesyl pyrophosphate (FPP). medchemexpress.com This suggests that this compound interacts with the farnesyltransferase-farnesyl PPI complex and competes for the binding of the Ras protein. medchemexpress.com It selectively inhibits the farnesylation of both H- and K-Ras proteins in 3T3 transfectants. medchemexpress.comtargetmol.com

Overview of Farnesyltransferase Inhibition in Biological Systems

Farnesyltransferase (FTase) is a key enzyme in the mevalonate (B85504) pathway, catalyzing the attachment of a farnesyl lipid group to a cysteine residue near the carboxyl terminus of target proteins, particularly those containing a CAAX motif. medchemexpress.comnih.gov This post-translational modification, known as farnesylation, is essential for the proper localization and function of many proteins, including members of the Ras superfamily of small GTPases (H-Ras, K-Ras, N-Ras, and Rho family proteins). nih.goviiarjournals.org Farnesylation facilitates the anchoring of these proteins to cell membranes, which is critical for their activation and participation in various intracellular signaling pathways that regulate cell growth, differentiation, and proliferation. medchemexpress.comnih.goviiarjournals.org

Farnesyltransferase inhibitors interfere with this process, preventing the proper membrane localization and subsequent activation of farnesylated proteins. nih.goviiarjournals.org While initially explored extensively for their potential in cancer therapy due to the frequent involvement of mutated Ras in malignancies, the therapeutic potential of FTIs extends beyond oncology. nih.govwikipedia.org The inhibition of farnesylation can impact a range of biological processes, including signal transduction, protein trafficking, and protein degradation pathways. nih.govmdpi.com

Historical Trajectory of this compound in Academic and Preclinical Development

This compound, also known by synonyms such as (Rac)-CP-609754 and (Rac)-OSI-754, was developed as a farnesyltransferase inhibitor. medchemexpress.comnih.gov Its historical trajectory includes investigation in both cancer and Alzheimer's disease research. targetmol.commedchemexpress.com Some researchers involved in neurodegenerative disease research who previously worked on this compound were associated with Link Medicine Corporation, the original developer of the compound. scienceofparkinsons.com The Link Medicine program, including this compound and other FTIs, was later acquired by AstraZeneca in 2012, and its clinical development was subsequently discontinued (B1498344). alzdiscovery.org Despite the cessation of clinical development, this compound has continued to be utilized in academic and preclinical studies to explore the biological implications of farnesyltransferase inhibition, particularly in the context of neurodegenerative disorders. scienceofparkinsons.comnih.govresearchgate.net

Rationale for Investigating this compound in Neurodegenerative Research

The rationale for investigating this compound in neurodegenerative research stems from the implicated roles of farnesylated proteins and the mevalonate pathway in the pathogenesis of these diseases. In postmortem Alzheimer's disease (AD) brains, farnesyltransferase and its downstream signaling are reported to be upregulated. nih.govresearchgate.net Elevated levels of isoprenoids, which are precursors in the farnesylation pathway, have been observed in the brains of male AD patients. alzdiscovery.org A separate study found that the expression of enzymes involved in the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate was elevated in the frontal cortex of AD patients, correlating with levels of phosphorylated tau and neurofibrillary tangle density. alzdiscovery.org Higher expression of these synthetases was also associated with an earlier age of disease onset. alzdiscovery.org

Furthermore, farnesylated proteins play key roles in processes relevant to neurodegeneration, including protein homeostasis, membrane trafficking, and signal transduction. medchemexpress.comlabshare.cn Dysregulation of these processes is a hallmark of many neurodegenerative conditions, such as Alzheimer's disease and Parkinson's disease, which are characterized by the accumulation of misfolded proteins like amyloid-beta (Aβ) and alpha-synuclein (B15492655) (α-synuclein). nih.govresearchgate.netjneurosci.org Preclinical evidence suggests that inhibiting farnesyltransferase may offer neuroprotective benefits, potentially by stimulating autophagy and preventing the accumulation of protein aggregates. alzdiscovery.org Studies have shown that genetic reduction of farnesyltransferase in an APP/PS1 mouse model of AD was able to rescue spatial memory deficits. alzdiscovery.org Pharmacological inhibition of farnesyltransferase using FTIs has also demonstrated positive effects in preclinical models of synucleinopathies and tauopathies. scienceofparkinsons.comnih.govresearchgate.net

Significance of this compound for Understanding Protein Homeostasis and Trafficking Pathways

This compound is significant for understanding protein homeostasis and trafficking pathways due to the critical role of farnesylation in these cellular processes. Protein homeostasis, or proteostasis, involves the delicate balance of protein synthesis, folding, trafficking, and degradation, primarily managed by the ubiquitin-proteasome system and autophagy. mdpi.com Farnesylation is essential for the proper membrane localization and function of many proteins involved in signal transduction and membrane trafficking, including small GTPases like Ras and Rho proteins. medchemexpress.comnih.goviiarjournals.org

Research with this compound has provided insights into how inhibiting farnesyltransferase can impact these pathways. Studies in Parkinson's disease patient-derived neurons and mouse models have shown that this compound can enhance lysosomal hydrolase trafficking and decrease alpha-synuclein aggregates. nih.govjneurosci.org This suggests that FTase inhibition can influence the lysosomal system, a key component of cellular waste disposal and protein degradation. scienceofparkinsons.comjneurosci.org Furthermore, this compound has been shown to promote the axonal trafficking and function of endolysosomal compartments in mouse models of amyloid pathology. nih.govnih.govresearchgate.net This effect is hypothesized to contribute to decreased axonal dystrophy and reduced amyloid deposition. nih.govresearchgate.net

Detailed research findings using this compound highlight its impact on specific proteins and cellular functions. For instance, this compound treatment rescued autophagic flux in Parkinson's disease induced pluripotent stem cell-derived neurons, increasing the response of LC3 to lysosomal inhibition. jneurosci.org It also reduced farnesylation of the SNARE protein Ykt6, promoting its movement to the membrane and reducing pathological alpha-synuclein levels. jneurosci.org In mouse models, this compound treatment partially restored glucocerebrosidase (GCase) activity and reduced toxic alpha-synuclein levels. scienceofparkinsons.com In Alzheimer's disease mouse models, chronic treatment with this compound reduced amyloid plaque burden, tau hyperphosphorylation, and attenuated the accumulation of BACE1 and LAMP1 in dystrophic neurites. nih.govresearchgate.net These findings underscore the intricate connections between farnesylation, lysosomal function, protein trafficking, and the accumulation of misfolded proteins in neurodegenerative diseases.

Here is a summary of some preclinical findings with this compound:

Model SystemTreatment DurationKey FindingsSource
Parkinson's patient-derived neurons7 daysEnhanced lysosomal hydrolase trafficking, decreased alpha-synuclein aggregates, rescued autophagic flux. nih.govjneurosci.org nih.govjneurosci.org
Alpha-synuclein transgenic mice28 daysPartially restored GCase activity, reduced toxic alpha-synuclein levels. scienceofparkinsons.comjneurosci.org scienceofparkinsons.comjneurosci.org
5XFAD mouse model (chronic treatment)3 monthsReduced amyloid plaque burden, tau hyperphosphorylation, attenuated accumulation of BACE1 and LAMP1 in dystrophic neurites. nih.govresearchgate.net nih.govresearchgate.net
5XFAD mouse model (acute treatment)3 weeksReduced dystrophic neurite size, reduced LysoTracker-Green accumulation. nih.govresearchgate.net nih.govresearchgate.net
hAPP/PS1 amyloid mice (acute treatment)Not specifiedImproved memory and learning deficits. nih.govresearchgate.net nih.govresearchgate.net
3T3 H-ras (61L)-transfected cell linesNot specifiedInhibited farnesylation of mutant H-Ras (IC₅₀ = 1.72 ng/mL). medchemexpress.com medchemexpress.com
Recombinant human H-Ras and K-Ras proteinsIn vitroInhibited farnesylation (IC₅₀ H-Ras = 0.57 ng/mL, IC₅₀ K-Ras = 46 ng/mL). medchemexpress.comtargetmol.com medchemexpress.comtargetmol.com

This data illustrates the diverse preclinical investigations into this compound and its observed effects on protein farnesylation and related cellular processes relevant to neurodegenerative diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H28ClN3O8 B608620 LNK 754 CAS No. 439153-64-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN3O2.C4H6O6/c1-4-19-6-5-7-20(14-19)24-16-28(34)33(3)26-13-10-22(15-25(24)26)29(35,27-17-31-18-32(27)2)21-8-11-23(30)12-9-21;5-1(3(7)8)2(6)4(9)10/h1,5-18,35H,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHRGTVFMAFKLZ-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC=CC(=C5)C#C)C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28ClN3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195986
Record name LNK 754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439153-64-7
Record name LNK 754
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439153647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LNK 754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Chemical Derivatization of Lnk 754

Original Synthesis and Sourcing of LNK 754 for Research Applications

The original synthesis of LNK-754 for research purposes was carried out by Link Medicine in Massachusetts, USA. nih.govresearchgate.net Following its initial development, the Link Medicine portfolio, including LNK-754, was acquired by AstraZeneca in 2012. alzdiscovery.org

For the research community, LNK-754 is available through a license agreement involving Merck and Eiger BioPharmaceuticals. alzdiscovery.org This arrangement facilitates the procurement of the compound for ongoing scientific investigations.

Exploration of this compound as a Click Chemistry Reagent in Research

This compound has been explored for its utility in click chemistry applications within research settings. The compound contains an alkyne functional group, which is a key feature enabling its participation in click reactions. medchemexpress.commedchemexpress.com Specifically, this compound is capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide (B81097) groups. medchemexpress.commedchemexpress.com

Click chemistry, in general, is a powerful modular approach in chemical synthesis known for its high reliability, selectivity, and efficiency, often proceeding under mild conditions with minimal byproducts. scripps.eduacs.org The incorporation of an alkyne handle in the structure of this compound allows for its facile conjugation to azide-tagged biomolecules or other chemical entities through the CuAAc reaction. This capability is valuable in chemical biology and drug development research for applications such as tagging, labeling, and creating conjugates. scripps.edu

Strategies for Derivatization and Analog Generation of this compound for Enhanced Research Utility

Strategies for the derivatization and analog generation of this compound are relevant for exploring its structure-activity relationships and potentially enhancing its properties for specific research applications. While detailed synthetic routes for specific derivatives are not extensively described in the provided search results, the inherent chemical structure of this compound offers potential avenues for modification.

The presence of functional groups such as the alkyne, hydroxyl group, imidazole (B134444) ring, quinolinone core, and substituted phenyl rings provides sites for chemical transformations. As highlighted in the previous section, the alkyne group specifically enables derivatization through click chemistry, allowing for the conjugation of this compound to a wide range of azide-containing molecules. medchemexpress.commedchemexpress.com This click chemistry compatibility represents a direct strategy for creating this compound conjugates for various research purposes, such as probing its interactions with biological targets or developing targeted delivery systems.

Furthermore, the existence of (Rac)-CP-609754, identified as the racemate of CP-609754 (LNK-754), indicates that stereochemical variations of the compound are relevant and can be synthesized. medchemexpress.com The generation of different stereoisomers or other structural analogs is a common approach in medicinal chemistry research to investigate how subtle changes in molecular structure impact biological activity and pharmacological properties.

Molecular and Cellular Mechanisms of Action of Lnk 754

Inhibition of Farnesyltransferase (FTase) by LNK 754

This compound functions by inhibiting the activity of farnesyltransferase, an enzyme responsible for attaching a farnesyl lipid group to cysteine residues of target proteins containing a C-terminal CAAX motif. wikipedia.orgalzdiscovery.orgmedchemexpress.comarxiv.org This enzymatic inhibition prevents the subsequent farnesylation of these proteins, impacting their localization and function within the cell. wikipedia.orgmedchemexpress.comwikipedia.org

Enzymatic Inhibition Kinetics and Potency (e.g., IC50 values against H-Ras and K-Ras farnesylation)

This compound is characterized as a potent and reversible inhibitor of FTase. medchemexpress.comtargetmol.comtargetmol.com Studies have determined its inhibitory potency against the farnesylation of key protein substrates, notably H-Ras and K-Ras. The half-maximal inhibitory concentration (IC50) for inhibiting the farnesylation of recombinant human H-Ras is reported as 0.57 ng/mL. medchemexpress.comtargetmol.comtargetmol.comresearchgate.net Against recombinant K-Ras, the IC50 is higher, measured at 46 ng/mL. medchemexpress.comtargetmol.comtargetmol.comresearchgate.net In 3T3 cell lines transfected with mutant H-Ras (61L), this compound inhibited mutant H-Ras farnesylation with an IC50 of 1.72 ng/mL. targetmol.comtargetmol.com

This compound exhibits competitive inhibition with respect to the prenyl acceptor, such as the H-Ras protein. medchemexpress.comtargetmol.comtargetmol.com It is noncompetitive concerning the prenyl donor, farnesyl pyrophosphate (FPP). medchemexpress.comtargetmol.comtargetmol.com The compound interacts with the farnesyltransferase-farnesyl PPI complex and competes for the binding site of the Ras protein. medchemexpress.comtargetmol.comtargetmol.com

Here is a summary of the IC50 values:

SubstrateIC50 (ng/mL)Reference
Recombinant human H-Ras0.57 medchemexpress.comtargetmol.comtargetmol.comresearchgate.net
Recombinant human K-Ras46 medchemexpress.comtargetmol.comtargetmol.comresearchgate.net
Mutant H-Ras in 3T3 cells1.72 targetmol.comtargetmol.com

Specificity and Selectivity Profile of this compound as an FTase Inhibitor

This compound selectively inhibits the farnesylation of both H-Ras and K-Ras proteins in 3T3 transfectants. medchemexpress.comtargetmol.comtargetmol.com While primarily recognized for its FTase inhibition, the specificity profile relative to other prenyltransferases, such as geranylgeranyltransferase I (GGTase I), is a critical aspect of its mechanism. Some farnesyltransferase inhibitors demonstrate significantly higher selectivity for FTase over GGTase I. probes-drugs.org The available information specifically for this compound highlights its selective inhibition of H- and K-Ras farnesylation, which is catalyzed by FTase. medchemexpress.comtargetmol.comtargetmol.com

Impact of this compound on Protein Farnesylation and Intracellular Localization

The primary consequence of this compound's FTase inhibition is the disruption of protein farnesylation. This post-translational modification is essential for the proper membrane localization and function of many proteins, particularly those involved in cellular signaling. wikipedia.orgalzdiscovery.orgmedchemexpress.comarxiv.org

Modulation of Ras Protein Processing by this compound

Ras proteins are key substrates of FTase, and their farnesylation is crucial for their anchoring to the cell membrane, where they can interact with upstream and downstream signaling molecules. wikipedia.orgmedchemexpress.comwikipedia.org By inhibiting FTase, this compound prevents the farnesylation of Ras proteins, thereby inhibiting their proper processing and membrane localization. medchemexpress.comwikipedia.orgwikipedia.org This disruption in membrane association renders Ras proteins unable to effectively transmit signals from membrane receptors. wikipedia.org this compound has been shown to inhibit Ras processing in cells. wikipedia.org While FTase inhibitors were initially developed to target oncogenic Ras in cancer, the efficacy was sometimes limited due to alternative prenylation pathways, such as geranylgeranylation by GGTase I, which can modify K-Ras and N-Ras. alzdiscovery.orgwikipedia.org However, this compound has demonstrated selective inhibition of farnesylation for both H- and K-Ras proteins in cellular contexts. medchemexpress.comtargetmol.comtargetmol.com

Effects on Non-CaaX-CO2H Farnesylated Proteins

Beyond the classical CaaX-motif proteins like Ras, there exists a class of non-canonical protein substrates that can also undergo farnesylation by FTase. google.com Research suggests that this compound may impact the farnesylation of these non-CaaX-CO2H substrates. google.com For instance, studies have proposed that the farnesylation of proteins like UCH-L1, involved in protein clearance pathways, might be targets for FTase inhibitors in the context of proteinopathies. google.com Inhibition of farnesylation of non-CaaX-CO2H FTase substrates has been observed at lower concentrations of this compound compared to those needed to significantly inhibit Ras farnesylation. google.com This suggests a potential differential sensitivity of various FTase substrates to this compound inhibition, which could lead to distinct biological outcomes depending on the concentration used. The specific pattern of altered farnesylation of the proteome can differ between various farnesyltransferase inhibitors and cell types. researchgate.net

This compound's Influence on Downstream Intracellular Signaling Pathways

By inhibiting the farnesylation and subsequent membrane localization of Ras proteins, this compound can modulate downstream intracellular signaling pathways that are typically activated by Ras. These pathways are involved in regulating cellular growth, proliferation, and survival. alzdiscovery.orgmedchemexpress.com Disruption of Ras activity can impact pathways such as the MAPK pathway, which is constitutively activated by H-Ras. adooq.com

Furthermore, research into this compound's effects in models of neurodegenerative diseases suggests influences on pathways related to protein homeostasis and lysosomal function. This compound has been shown to enhance retrograde axonal transport in primary neurons and stimulate the biogenesis of endolysosomal organelles, potentially by enhancing lysosome function. researchgate.netnih.gov This can contribute to the clearance of aggregated proteins, such as alpha-synuclein (B15492655) and tau, which are implicated in Parkinson's and Alzheimer's diseases, respectively. researchgate.netnih.govscienceofparkinsons.com The observed effects on protein aggregates and axonal trafficking suggest that this compound's influence extends beyond direct Ras inhibition to impact cellular processes crucial for neuronal health and protein clearance. researchgate.netnih.govscienceofparkinsons.com While Ras inhibition can influence mTOR signaling, a remarkable finding is that LNK-754 has been noted as an FTI that does not affect mTOR signaling, potentially representing a novel mechanism. wikipedia.org However, other research suggests FTIs can promote autophagy through mTOR inhibition via Ras family inhibition. alzdiscovery.org This highlights the complexity of the downstream effects and the potential for both Ras-dependent and Ras-independent mechanisms. google.comnih.gov

Modulation of Autophagy and Lysosomal Function by this compound

LNK-754 has been shown to influence the intricate processes of autophagy and lysosomal function, which are critical for cellular homeostasis and the degradation of misfolded proteins and damaged organelles. As a farnesyltransferase inhibitor, LNK-754 affects proteins that undergo farnesylation, a post-translational modification known to regulate proteins involved in lysosome function and microtubule stability. nih.gov

Studies have demonstrated that LNK-754 treatment can enhance lysosomal hydrolase trafficking and lead to a decrease in alpha-synuclein aggregates in neuronal models derived from Parkinson's disease (PD) patients and in PD mouse models. nih.gov Furthermore, LNK-754 has been observed to increase the number of autolysosomes and elevate the levels of lysosomal membrane proteins and hydrolases. nih.gov Specifically, treatment with LNK-754 increased levels of LAMP1, a lysosomal-associated membrane protein, in mouse primary neurons and in the brains of 5XFAD mice, suggesting that the compound stimulates the biogenesis of endolysosomal organelles. researchgate.netnih.gov

The compound has been reported to promote the axonal trafficking and function of endolysosomal compartments. researchgate.netnih.gov This effect on endolysosomal trafficking and function is hypothesized to contribute to a decrease in axonal dystrophy, a reduction in the accumulation of BACE1 (β-site amyloid precursor protein cleaving enzyme), and an inhibition of amyloid deposition in 5XFAD mice. researchgate.netnih.gov In line with these findings, LNK-754 treatment reduced LysoTracker-Green accumulation in dystrophic neurites in 5XFAD mice. nih.govresearchgate.net

Further research indicates that LNK-754 treatment rescued autophagic flux in induced pluripotent stem cell (iPSC)-derived midbrain neurons from PD patients and in SH-SY5Y cells overexpressing alpha-synuclein. jneurosci.orgjneurosci.org Mechanistically, LNK-754 is understood to reduce the farnesylation of ykt6, a soluble NSF attachment protein receptor (SNARE) protein crucial for hydrolase trafficking and the fusion of autophagosomes with lysosomes. jneurosci.orgjneurosci.orgnih.gov This reduction in farnesylation promotes the translocation of ykt6 from the cytosol to the membrane, suggesting that LNK-754 improves autophagy through its action on ykt6. nih.gov Impaired autophagosome-lysosome fusion has been observed in neurons from PD patients, linked to dysfunctional ykt6-SNAP-29 complexes. nih.gov

Effects on Microtubule Stability and Acetylation Mechanisms

Farnesyltransferase inhibitors, including LNK-754, are recognized for their capacity to promote microtubule (MT) stability. nih.gov They have also been shown to synergize with MT-stabilizing drugs to enhance tubulin acetylation through a pathway independent of Ras. nih.gov

Microtubules are essential components of the cellular cytoskeleton, playing vital roles in intracellular transport, particularly in neurons where they support axonal transport. Disruption of microtubules, such as that caused by Aβ in presynaptic dystrophic neurites, can lead to the accumulation of impaired endolysosomal and autophagic organelles. nih.govresearchgate.net

While the direct impact of LNK-754 on microtubule structure was not explicitly detailed in the search results, its classification as an FTI and the known effects of this class of compounds provide insight. FTIs are suggested to interact with other intracellular proteins, potentially influencing the acetylation mechanisms of microtubules, which could represent a therapeutic mechanism independent of farnesylated substrates. google.com

Acetylation of alpha-tubulin, notably at Lysine 40 (K40), is a significant post-translational modification associated with increased microtubule stability and is implicated in proper neuronal transport. frontiersin.orgmdpi.comfrontiersin.orgmdpi.com Dysregulation of tubulin acetylation has been linked to alpha-synuclein pathology. mdpi.com The observation that LNK-754 treatment reduced alpha-synuclein levels and inclusions in mouse models google.com, coupled with the known link between alpha-synuclein pathology and microtubule dysfunction, supports the potential for LNK-754 to indirectly influence microtubule health. The reported ability of FTIs to enhance tubulin acetylation through a Ras-independent pathway nih.gov further suggests a mechanism by which LNK-754 could impact microtubule function and stability.

Table: Summary of Key Findings on LNK-754 Mechanism of Action

MechanismObserved Effect in Preclinical ModelsModel SystemSource
Modulation of Autophagy/Lysosomal FunctionEnhanced lysosomal hydrolase trafficking, decreased alpha-synuclein aggregatesPD patient-derived neurons, PD mouse models nih.gov
Modulation of Autophagy/Lysosomal FunctionIncreased number of autolysosomes, increased levels of lysosomal membrane proteins and hydrolasesMouse primary neurons, 5XAD mouse brains nih.govresearchgate.netnih.gov
Modulation of Autophagy/Lysosomal FunctionIncreased LAMP1 levels, stimulated endolysosomal organelle biogenesisMouse primary neurons, 5XAD mouse brains researchgate.netnih.gov
Modulation of Autophagy/Lysosomal FunctionPromoted axonal trafficking and function of endolysosomal compartmentsPrimary neurons researchgate.netnih.gov
Modulation of Autophagy/Lysosomal FunctionReduced LysoTracker-Green accumulation in dystrophic neurites5XAD mice nih.govresearchgate.net
Modulation of Autophagy/Lysosomal FunctionRescued autophagic fluxPD patient iPSC-derived neurons, SH-SY5Y cells jneurosci.orgjneurosci.org
Modulation of Autophagy/Lysosomal FunctionReduced farnesylation of ykt6, promoted ykt6 membrane translocationA53T mutant iPSn jneurosci.orgjneurosci.org
Microtubule Stability/AcetylationPromoted microtubule stability (as an FTI)General FTI class effect nih.gov
Microtubule Stability/AcetylationSynergized with MT-stabilizing drugs to enhance tubulin acetylation via Ras-independent pathway (as an FTI)General FTI class effect nih.gov
Microtubule Stability/AcetylationDecreased alpha-synuclein levels and inclusionsAlpha-synuclein transgenic mice google.com

Preclinical Pharmacological Investigations of Lnk 754 in Disease Models

In Vitro Cellular Investigations with LNK 754

In vitro studies using various cell culture systems have provided insights into the direct effects of this compound on neuronal cells and its influence on key pathological processes such as protein aggregation and lysosomal function.

This compound Effects on Neuronal Cell Cultures

Studies have shown that this compound can impact neuronal cells. For instance, in wild-type mouse primary cultured neurons, treatment with this compound enhanced the localization of LAMP1 vesicles in proximal and distal neurite areas compared to vehicle-treated neurons. nih.gov LAMP1 is a marker for endolysosomal organelles. nih.gov While lonafarnib (B1684561), another farnesyltransferase inhibitor, significantly increased total LAMP1 and LAMP1 localizing to neurites, a trend was observed for this compound treatment. nih.gov this compound and lonafarnib also enhanced retrograde axonal transport in primary neurons, suggesting they could support the maturation of axonal late endosomes into lysosomes. nih.govresearchgate.net Furthermore, FTI treatment, including this compound, increased levels of LAMP1 in mouse primary neurons, indicating stimulation of endolysosomal organelle biogenesis. nih.govresearchgate.net

Modulation of Alpha-Synuclein (B15492655) and Tau Aggregates by this compound in Cell Models

This compound has demonstrated effects on protein aggregates relevant to neurodegenerative diseases. Previously, this compound was shown to decrease alpha-synuclein (α-synuclein) aggregates in Parkinson's disease patient-derived neurons. nih.govresearchgate.netscienceofparkinsons.com Farnesyltransferase inhibitors like this compound have been reported to reduce protein aggregates in cell culture models of proteinopathies. researchgate.net Using a farnesyltransferase inhibitor, which is reported to boost hydrolase transport via activation of the SNARE protein ykt6, researchers enhanced the maturation and proteolytic activity of cathepsins and thereby decreased α-synuclein protein levels in cell models. researchgate.net Additionally, LNK-754 has been shown to reduce tau inclusions in cell models. nih.govnih.govresearchgate.net

This compound's Influence on Lysosomal Activity and Protein Degradation in Cellular Systems

This compound has been linked to enhanced lysosomal activity and protein degradation in cellular systems. It was previously shown to enhance lysosomal hydrolase trafficking. nih.govresearchgate.netscienceofparkinsons.com Farnesyltransferase inhibitors are known to regulate proteins involved in lysosome function. nih.govresearchgate.net Studies have indicated that FTIs induce lysosomal activity and the proteolysis of disease-specific toxic proteins in cell culture models of proteinopathies. researchgate.net LNK-754 and lonafarnib treatment increased the number of autolysosomes and levels of lysosomal membrane proteins and hydrolases. nih.gov LNK-754 also enhanced axonal trafficking and function of endolysosomal compartments in cultured neurons. nih.govnih.govresearchgate.net This mechanism is hypothesized to decrease axonal dystrophy and reduce the accumulation of proteins like BACE1. nih.govnih.govresearchgate.net

In Vivo Studies of this compound in Non-Human Animal Models

In vivo studies, primarily in mouse models of Alzheimer's disease, have investigated the efficacy of this compound in addressing key pathological features of the disease.

Efficacy of this compound in Alzheimer's Disease Mouse Models (e.g., 5XFAD, hAPP/PS1 mice)

This compound has been tested in established mouse models of AD, including the 5XFAD and hAPP/PS1 models. nih.govnih.govresearchgate.netdntb.gov.uadntb.gov.ua In 2-month-old 5XFAD mice treated chronically for 3 months, LNK-754 reduced amyloid plaque burden and tau hyperphosphorylation. nih.govnih.govresearchgate.netx-mol.comresearchgate.net Acute treatment with LNK-754 in 5-month-old 5XFAD mice for 3 weeks reduced dystrophic neurite size and LysoTracker-Green accumulation, although it did not affect Aβ deposits in this acute setting. nih.govnih.govresearchgate.net Acute treatment with LNK-754 also improved memory and learning deficits in hAPP/PS1 amyloid mice. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua

Reduction of Amyloid Plaque Burden by this compound

Chronic treatment with LNK-754 has been shown to reduce amyloid plaque burden in the brains of 5XFAD mice. nih.govnih.govresearchgate.netx-mol.comresearchgate.net In 2-month-old 5XFAD mice treated chronically for 3 months, LNK-754 reduced amyloid plaque burden. nih.govnih.govresearchgate.net Plaque size was decreased in cortical and hippocampal brain regions by LNK-754 treatment compared to vehicle treatment, with this difference being statistically significant in the hippocampus. researchgate.net A significant difference in plaque size between lonafarnib and LNK-754 treatment was also observed in the hippocampus. researchgate.net The reduction in amyloid plaque burden by LNK-754 is hypothesized to be linked to its effects on axonal trafficking and function of endolysosomal compartments, which may decrease axonal dystrophy and reduce the accumulation of BACE1, an enzyme involved in Aβ generation. nih.govnih.govresearchgate.net

Attenuation of Tau Hyperphosphorylation by this compound

Evaluation of this compound in Parkinson's Disease Mouse Models

This compound has also been evaluated in preclinical mouse models of Parkinson's disease (PD). scienceofparkinsons.comnorthwestern.edu These studies have focused on its impact on alpha-synuclein pathology and the restoration of lysosomal and autophagic function.

Preclinical investigations have shown that this compound can reduce alpha-synuclein pathology. This compound decreased alpha-synuclein aggregates in PD mouse models. nih.govscienceofparkinsons.com In genetically engineered mice that produce high levels of alpha-synuclein, administration of this compound reduced levels of toxic alpha-synuclein. scienceofparkinsons.com Mice modeling Parkinson's disease exhibited a dramatic reduction in protein aggregates when treated orally with this compound. northwestern.edu

A key finding in PD models is the ability of this compound to restore impaired cellular clearance mechanisms. This compound enhanced lysosomal hydrolase trafficking in PD mouse models. nih.gov It was found to restore autophagic flux in both human cell cultures and in male and female mice. nih.govresearchgate.netjneurosci.org Administration of this compound partially restored Glucocerebrosidase (GCase) activity in dopamine (B1211576) neurons in cell culture and in genetically engineered mice. scienceofparkinsons.com The compound appeared to promote trafficking at multiple steps, thereby enhancing protein disposal. northwestern.edu this compound is thought to improve autophagy through its interaction with ykt6, promoting ykt6-SNAP-29 complexes and restoring autophagic flux. researchgate.netnih.govresearchgate.netjneurosci.org Farnesyltransferase inhibitors, including this compound, restored macroautophagic flux by promoting active forms of ykt6 in human cultures and mice. nih.govresearchgate.net

Here is a summary of this compound's effects on alpha-synuclein and lysosomal/autophagic function in PD models:

Pathology/FunctionModel SystemObserved EffectCitation(s)
Alpha-Synuclein AggregatesPD mouse modelsDecreased alpha-synuclein aggregates nih.govscienceofparkinsons.com
Toxic Alpha-Synuclein LevelsGenetically engineered mice (high alpha-syn)Reduced levels of toxic alpha-synuclein scienceofparkinsons.com
Protein AggregatesParkinson's disease mouse modelsDramatic reduction in protein aggregates (oral treatment) northwestern.edu
Lysosomal Hydrolase TraffickingPD mouse modelsEnhanced trafficking nih.gov
Autophagic FluxHuman cultures, miceRestored autophagic flux nih.govresearchgate.netjneurosci.org
GCase ActivityDopamine neurons (culture), engineered micePartially restored GCase activity scienceofparkinsons.com
Protein DisposalParkinson's disease modelsEnhanced protein disposal by promoting trafficking northwestern.edu
Autophagy MechanismVarious modelsImproves autophagy through ykt6, promotes ykt6-SNAP-29 complexes, restores autophagic flux via active ykt6 researchgate.netnih.govresearchgate.netjneurosci.org
Reduction of Alpha-Synuclein Levels and Inclusions by this compound

Cognitive and Behavioral Outcomes in Preclinical Models Treated with this compound

Beyond its effects on cellular pathology, this compound has also been evaluated for its impact on cognitive and behavioral deficits in preclinical models. Acute treatment with this compound demonstrated an improvement in memory and learning deficits in hAPP/PS1 amyloid mice, a model relevant to Alzheimer's disease. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of this compound (Non-Human)

Preclinical characterization of this compound has included assessment of its pharmacokinetic and pharmacodynamic properties in non-human systems. This compound is known to cross the blood-brain barrier, which is essential for a compound targeting central nervous system disorders. nih.govresearchgate.net Studies have indicated that this compound demonstrates selective in vivo target engagement of farnesyltransferase. researchgate.net Furthermore, administration of 1 mg/kg of this compound was shown to inhibit FTase in the brain of mice. researchgate.net

PropertyFinding (Non-Human)Citation(s)
Blood-Brain Barrier PermeationCrosses the blood-brain barrier nih.govresearchgate.net
Target EngagementSelective in vivo target engagement of farnesyltransferase researchgate.net
FTase Inhibition (Brain)1 mg/kg inhibited FTase in mouse brain researchgate.net

Target Engagement and Inhibition of Protein Farnesylation in Vivo

In vivo studies have demonstrated that this compound effectively engages its target, farnesyltransferase, leading to the inhibition of protein farnesylation in animal models. A key indicator of FTase inhibition is the accumulation of the protein prelamin A nih.govnih.gov.

Studies in 5XFAD mice, a model for amyloid pathology in Alzheimer's disease, evaluated the effect of chronic treatment with this compound on protein farnesylation in the brain. Immunoblot analysis of hemibrain homogenates from these mice showed an increase in prelamin A levels in mice treated with this compound compared to vehicle-treated controls nih.govnih.gov. This observed increase in prelamin A serves as direct evidence that this compound successfully inhibited FTase activity within the brain tissue of these animals nih.govnih.gov.

While specific quantitative data on the percentage of farnesylation inhibition across different proteins or tissues were not consistently detailed in the available information, the accumulation of prelamin A in the brain confirms that this compound achieved a level of FTase inhibition in vivo sufficient to impact the processing of this substrate nih.govnih.gov.

Brain Penetration and Distribution in Animal Models

For a compound targeting neurological disorders, the ability to cross the blood-brain barrier (BBB) and distribute into the central nervous system is critical. Preclinical investigations indicate that this compound is capable of brain penetration.

This compound is described as a small-molecule FTI known to cross the blood-brain barrier nih.govnih.gov. The efficacy observed in studies using mouse models of neurological conditions, such as the 5XFAD model for Alzheimer's disease and α-synuclein transgenic mouse models for synucleinopathies, inherently supports its ability to reach the brain google.comnih.govnih.gov. The observed effects on brain pathology and protein levels in these models, including the accumulation of prelamin A and reductions in α-synuclein positive neurons within the hippocampus, confirm that this compound distributes into brain tissue at pharmacologically relevant concentrations google.comnih.govnih.gov.

While detailed pharmacokinetic data specifically quantifying brain concentration or brain-to-plasma ratios for this compound in animal models were not extensively provided, the consistent observation of its effects within the brain across multiple studies serves as evidence of its brain penetration and distribution google.comnih.govnih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr of Lnk 754 and Its Analogs

Identification of Key Pharmacophoric Features of LNK 754 for Farnesyltransferase Inhibition

The pharmacophoric features essential for a molecule to inhibit farnesyltransferase typically involve elements that can interact with the enzyme's binding sites for its substrates: farnesyl pyrophosphate (FPP) and the protein containing the CAAX motif wikipedia.orgguidetopharmacology.orgguidetopharmacology.org. While specific, detailed pharmacophore models explicitly defined for this compound are not extensively detailed in publicly available information, its structure as a quinolinone derivative provides insights into potential key features nih.gov.

General research into FTase inhibitors suggests that effective inhibitors often possess chemical moieties capable of coordinating with the zinc ion present in the enzyme's active site, mimicking the cysteine residue of the protein substrate, and regions that can interact with the hydrophobic pocket that binds the farnesyl group wikipedia.orgguidetopharmacology.org. The quinolinone core and its substituents in this compound likely contribute to these interactions, facilitating binding to the FTase enzyme and inhibiting its catalytic activity. Studies involving virtual screening approaches for related targets have highlighted the importance of features like a nitrogen atom within an aromatic ring system for drug-enzyme interactions mcw.edu. Given this compound's structure, the nitrogen atoms within the quinolinone and imidazole (B134444) rings are likely contributors to its interaction with the enzyme.

Correlation of this compound Structural Modifications with Preclinical Activity and Selectivity

Preclinical evaluations of this compound have demonstrated its potency as a farnesyltransferase inhibitor. In vitro studies using recombinant human H-Ras and K-Ras have provided specific measures of its inhibitory activity. This compound exhibited an IC50 of 0.57 ng/mL for inhibiting the farnesylation of recombinant human H-Ras and an IC50 of 46 ng/mL for recombinant K-Ras wikipedia.orgguidetopharmacology.org. These values indicate a notable potency, particularly against H-Ras, suggesting a degree of selectivity between these two Ras isoforms.

Further research into the mechanism of action revealed that this compound is competitive with the prenyl acceptor, the H-Ras protein, and noncompetitive with the prenyl donor, farnesyl pyrophosphate (FPP) guidetopharmacology.org. This suggests that this compound primarily exerts its inhibitory effect by binding to the FTase-FPP complex and competing with the Ras protein for the binding site guidetopharmacology.org.

Preclinical studies in mouse models have also provided insights into this compound's activity. In a mouse model of amyloid pathology (5XFAD mice), chronic treatment with LNK-754 reduced amyloid plaque burden, tau hyperphosphorylation, and attenuated the accumulation of specific proteins in dystrophic neurites wikipedia.org. A comparison with another farnesyltransferase inhibitor, lonafarnib (B1684561), in this model indicated that LNK-754 was more effective at reducing these pathological markers, potentially attributable to differences in potency against FTase wikipedia.org.

While detailed structure-activity relationship studies systematically exploring the impact of specific structural modifications to the this compound core on its potency and selectivity are not extensively documented in the provided sources, the reported preclinical data highlight the compound's efficacy as an FTase inhibitor and provide a basis for understanding its interaction with the enzyme and its substrates.

A summary of the in vitro inhibitory activity of this compound is presented in the table below:

SubstrateIC50 (ng/mL)
Recombinant human H-Ras0.57
Recombinant human K-Ras46

Table 1: In vitro inhibitory activity of this compound against recombinant human Ras proteins. wikipedia.orgguidetopharmacology.org

Computational Approaches to this compound Design and Optimization in Research

Computational approaches play a significant role in modern drug discovery and optimization, including the design of farnesyltransferase inhibitors. Techniques such as virtual screening, docking studies, and pharmacophore modeling are commonly employed to identify potential lead compounds, understand their binding interactions with the target enzyme, and guide the design of analogs with improved properties mcw.edu.

In the context of this compound and related FTase inhibitors, computational methods have been utilized in research. For instance, studies investigating potential inhibitors have employed pharmacophore-based and induced fit docking approaches in virtual screening to identify active compounds mcw.edu. While these studies may not have focused exclusively on the de novo design or optimization of this compound itself, they demonstrate the application of computational tools in exploring chemical space and identifying molecules with potential FTase inhibitory activity.

Computational approaches, such as molecular docking, are valuable for predicting the binding orientation and affinity of a ligand within the enzyme's active site, providing insights into the key interactions driving the observed activity. Pharmacophore modeling can help define the essential spatial and electronic features required for FTase inhibition, which can then be used to screen databases for novel potential inhibitors or to guide the design of new analogs.

Analytical Methodologies for Lnk 754 Quantification and Characterization in Research Settings

Methods for LNK 754 Quantification in Biological Matrices (e.g., mouse brain tissue, cell lysates)

Quantification of this compound in biological matrices such as mouse brain tissue and cell lysates is essential for determining its concentration in relevant tissues and cellular compartments. While specific detailed protocols for this compound quantification in these matrices were not extensively detailed in the search results, the general principles and techniques for quantifying small molecules in biological samples are well-established.

Common approaches for quantifying small molecules in biological matrices involve sample preparation steps to extract the analyte of interest from the complex biological matrix, followed by analysis using sensitive and selective analytical techniques. nih.gov For solid tissues like brain tissue, this typically involves homogenization and extraction procedures. Cell lysates require cell disruption and protein removal steps.

Research involving this compound in mouse models highlights the analysis of brain tissues and cell cultures. For instance, studies investigating the effects of this compound in 5XFAD mice involved the collection and analysis of hippocampal and cortical brain tissues. nih.gov Cell culture experiments with mouse primary neurons also involved treating cells with this compound and subsequently collecting and analyzing them. nih.gov While the precise quantification method for this compound in these specific studies is not explicitly described in the provided snippets, such analyses commonly employ techniques capable of handling complex biological samples, as discussed in the following sections.

Chromatographic and Spectrometric Techniques Applied to this compound Analysis

Chromatographic and spectrometric techniques are fundamental to the analysis of this compound, providing the necessary separation and detection capabilities for its quantification and characterization in complex matrices.

Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the analysis of small molecules in biological samples due to its high sensitivity, selectivity, and ability to handle complex matrices. nih.govmdpi.com LC separates the components of a sample based on their physical and chemical properties, while MS detects and identifies them based on their mass-to-charge ratio. LC-MS/MS provides even greater selectivity and sensitivity by fragmenting ions and detecting specific product ions. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another technique used for the analysis of volatile and semi-volatile compounds. innovatechlabs.complos.org While LC-MS is generally preferred for less volatile or thermally labile compounds like many pharmaceutical small molecules, GC-MS can be applicable depending on the specific properties of this compound and its potential metabolites. innovatechlabs.com

Mass spectrometry systems, including high-resolution mass spectrometry (HRMS), are crucial for obtaining accurate mass measurements and structural information, particularly for metabolite identification. norden.orglu.seqmerapharma.com HRMS can provide high accuracy mass data on both known and unknown compounds in complex matrices. norden.org Various ionization modes, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used with LC-MS to ionize the analyte depending on its chemical properties. lu.se Triple quadrupole mass spectrometers are often used for sensitive quantification of compounds at low levels. lu.se

Research on this compound has utilized techniques like immunoblot analysis to evaluate protein farnesylation levels in mouse brain homogenates, which is a downstream effect of FTase inhibition by this compound. nih.gov This indicates the use of protein analysis techniques in conjunction with methods for analyzing the compound itself.

Characterization of this compound Metabolism in Preclinical Models (e.g., metabolite identification)

Characterizing the metabolism of this compound in preclinical models, such as mice, is vital for understanding its pharmacokinetic profile and identifying potential active or toxic metabolites. nih.govqmerapharma.comresearchgate.net Metabolite identification involves determining the structures of the compounds formed when this compound is processed by the body's enzymes. qmerapharma.comenamine.net

In vitro and in vivo studies are typically employed for metabolite characterization. In vitro approaches often utilize liver microsomes or S9 fractions from preclinical species (e.g., mouse, rat) and humans to mimic hepatic metabolism. researchgate.netenamine.net Incubating the compound with these fractions allows for the study of phase I and phase II metabolic transformations. researchgate.netenamine.net

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a primary tool for metabolite identification. qmerapharma.comresearchgate.netenamine.net This technique allows for the detection and structural characterization of metabolites, including the elucidation of phase I and II metabolites. qmerapharma.comenamine.net Workflows integrating software-based predictions of metabolic pathways with standard tandem mass spectrometry protocols are used to identify metabolites, including unexpected ones. enamine.net Data generated typically includes ion chromatograms, tables of metabolites with molecular formulas, masses, mass differences from the parent compound, and retention times. enamine.net Structural identification data comprises MS/MS spectra and details of product ion fragments. enamine.net

While specific detailed data on this compound metabolites were not extensively found in the search results, the general methodologies described above are applicable to its metabolic characterization in preclinical models like mice. Studies involving this compound in mice have focused on evaluating its effects on biological pathways and markers, which are influenced by its metabolic fate. nih.gov For example, assessing the inhibition of protein farnesylation in mouse brains after this compound treatment provides indirect evidence of the compound's presence and activity, which is dependent on its absorption, distribution, metabolism, and excretion. nih.gov

Interactive Table: Overview of Analytical Techniques

TechniqueApplication to this compound Analysis (Based on General Principles)Key Information ProvidedRelevant Biological Matrices
LC-MS/MSQuantification and identificationConcentration, mass-to-charge ratio, fragmentation dataBiological fluids (e.g., plasma), tissue extracts, cell lysates
HRMS (coupled with LC)Metabolite identification, accurate mass measurementAccurate mass, elemental composition, structural informationBiological fluids, tissue extracts, cell lysates
GC-MSAnalysis of volatile/semi-volatile compounds (if applicable)Separation and identificationDepending on compound volatility
Immunoblot AnalysisAssessment of downstream protein targets (e.g., farnesylation)Protein levels, post-translational modificationsTissue homogenates, cell lysates

Note: The specific application of GC-MS to this compound would depend on its volatility.

Interactive Table: Preclinical Metabolism Study Components

ComponentDescriptionRelevance to this compound
In vitro IncubationCompound incubated with liver microsomes or S9 fractions from preclinical speciesSimulating hepatic metabolism and identifying metabolites formed by enzymes. researchgate.netenamine.net
Metabolite ProfilingDetecting and quantifying metabolites in biological samplesUnderstanding the metabolic fate and distribution of this compound. qmerapharma.compharmaron.com
Metabolite IdentificationDetermining the chemical structures of metabolitesIdentifying potential active or inactive metabolites. qmerapharma.comenamine.net
Preclinical ModelsUse of animal models (e.g., mice)Studying in vivo metabolism and effects in a biological system. nih.govresearchgate.net

Lnk 754 As a Research Tool and Its Broader Academic Implications

Utility of LNK 754 as a Pharmacological Probe for FTase Activity and Associated Pathways

This compound functions as a pharmacological probe by specifically inhibiting FTase, the enzyme responsible for attaching a farnesyl lipid group to target proteins. This inhibition prevents the proper localization and function of farnesylated proteins. This compound has demonstrated potent and reversible inhibition of FTase. In vitro studies have shown its effectiveness in inhibiting the farnesylation of recombinant human H-Ras and K-Ras, with reported IC₅₀ values of 0.57 ng/mL and 46 ng/mL, respectively medchemexpress.commedchemexpress.com. It is described as competitive for the prenyl acceptor (H-Ras protein) and noncompetitive for the prenyl donor farnesyl pyrophosphate (FPP) medchemexpress.com.

Researchers have utilized this compound in various experimental models, including dopamine (B1211576) neurons in cell culture, SH-SY5Y, iPSn, H4, and 3T3 transfected cell lines, as well as in genetically engineered mice such as the 5XFAD and hAPP/PS1 models scienceofparkinsons.comnih.govnih.govjneurosci.orgnih.govjneurosci.orgresearchgate.net. Its application in these systems allows for the investigation of the consequences of FTase inhibition on specific cellular processes and protein functions. For example, this compound has been used to study the farnesylation status and localization of proteins like Ykt6, a SNARE protein involved in membrane trafficking scienceofparkinsons.comnih.govjneurosci.orgjneurosci.orgnorthwestern.edu. By inhibiting Ykt6 farnesylation, this compound promotes its movement from the cytosol to the membrane, influencing downstream cellular activities nih.govjneurosci.org.

Contributions of this compound Research to Fundamental Understanding of Neurodegenerative Mechanisms

Research employing this compound has provided crucial insights into the fundamental mechanisms underlying neurodegenerative diseases, particularly Parkinson's disease (PD) and Alzheimer's disease (AD). Studies in PD models, including patient-derived induced pluripotent stem cell (iPSC) neurons, have revealed that impaired autophagic-lysosomal fusion is a key feature, linked to increased FTase activity nih.govjneurosci.orgjneurosci.org. This compound treatment in these models was found to rescue autophagic flux, a process essential for clearing aggregated proteins nih.govjneurosci.org. This rescue is mediated, at least in part, by promoting the active, non-farnesylated form of Ykt6, which is critical for autophagic-lysosomal fusion scienceofparkinsons.comnih.govjneurosci.orgjneurosci.orgnorthwestern.edu. Furthermore, this compound administration reduced levels of toxic alpha-synuclein (B15492655) in cell culture and genetically engineered mouse models of PD scienceofparkinsons.comnih.gov. These findings suggest that increased FTase activity contributes to autophagic dysfunction in PD and that inhibiting FTase can enhance the cellular clearance of pathological proteins nih.govjneurosci.org.

In the context of AD, research using this compound in mouse models of amyloid pathology (5XFAD and hAPP/PS1) has demonstrated its ability to attenuate axonal dystrophy, reduce amyloid plaque burden, and decrease tau hyperphosphorylation nih.govnih.govresearchgate.netgoogle.com. This compound treatment promoted the axonal trafficking and function of endolysosomal compartments, which is hypothesized to decrease axonal dystrophy and reduce the accumulation of BACE1, an enzyme involved in amyloid-beta production, in dystrophic neurites nih.govnih.govresearchgate.net. This research highlights the impact of FTase inhibition on axonal health and amyloid pathology, suggesting that modulating protein farnesylation can influence key pathological processes in AD nih.govnih.gov.

Prospects for this compound to Inform Future Therapeutic Design and Lead Optimization in Preclinical Settings

Although this compound's clinical development was discontinued (B1498344) alzdiscovery.org, the extensive preclinical data generated using this compound are invaluable for informing future therapeutic design and lead optimization efforts targeting the FTase pathway in neurodegenerative diseases. The consistent findings across various in vitro and in vivo models regarding this compound's ability to improve protein clearance, reduce protein aggregates (alpha-synuclein, amyloid-beta, tau), and ameliorate associated pathologies underscore the potential of FTase inhibitors as a therapeutic strategy scienceofparkinsons.comnih.govnih.govjneurosci.orgnih.govresearchgate.netnorthwestern.edu.

The research with this compound has validated FTase as a druggable target for enhancing lysosomal function and promoting the clearance of misfolded proteins in synucleinopathies and for impacting amyloid pathology and axonal health in amyloidopathies scienceofparkinsons.comnih.govnih.govjneurosci.orgnih.govresearchgate.netnorthwestern.edu. The studies provide a strong rationale for the development of novel FTase inhibitors with potentially improved pharmacological properties or selectivity profiles. Comparisons between this compound and other FTIs, such as lonafarnib (B1684561), in preclinical studies have also provided insights into the differential effects and potency of various compounds, which can guide the design and selection of lead candidates for further development nih.govnih.govresearchgate.net. The detailed mechanistic studies conducted with this compound, elucidating its effects on proteins like Ykt6 and pathways like autophagic-lysosomal fusion and axonal transport, offer specific targets and mechanisms to consider in the design and optimization of next-generation FTase inhibitors for neurodegenerative indications.

Future Directions in Academic Research on Lnk 754

Unresolved Questions and Knowledge Gaps in LNK 754's Mechanism of Action

While this compound is characterized as a potent farnesyltransferase inhibitor, the full scope of its biological targets and the precise mechanisms underlying its observed effects, particularly in complex systems like the brain, are still under investigation uni.lu. A significant knowledge gap exists in fully understanding the specific downstream pathways that mediate the beneficial effects of this compound observed in preclinical models of neurodegenerative diseases.

This compound has demonstrated potent inhibition of farnesylation for recombinant human H-Ras and K-Ras proteins in vitro. uni.lu.

Protein Target (Recombinant Human)IC₅₀ (ng/mL)
H-Ras0.57
K-Ras46

Data derived from in vitro farnesylation inhibition assays uni.lu.

However, research suggests that the effects of FTIs like this compound in neurodegenerative contexts may involve targets beyond or in addition to Ras inhibition. For instance, the SNARE protein ykt6 has been identified as a novel druggable target whose farnesylation status, influenced by FTase inhibition, appears to be linked to rescuing autophagy and reducing pathological protein levels in models of Parkinson's disease. Further research is needed to fully elucidate the spectrum of proteins farnesylated in different cell types and tissues relevant to disease, and how this compound's inhibition of FTase impacts the function of these diverse substrates. Understanding the interplay between FTase inhibition, the farnesylation of specific proteins (such as Ras family members, ykt6, and others), and the modulation of downstream pathways like autophagy, lysosomal function, and protein degradation remains a critical area for future academic inquiry.

Exploration of Novel Preclinical Applications for this compound

Academic research continues to explore the potential preclinical applications of this compound, particularly in the context of proteinopathies and neurodegenerative disorders where dysfunctional protein handling is a key feature. Building on findings in Alzheimer's disease (AD) and Parkinson's disease (PD) models, future directions include investigating its efficacy in other related conditions.

Preclinical studies have shown that this compound can reduce amyloid plaque burden, tau hyperphosphorylation, and attenuate the accumulation of BACE1 and LAMP1 in dystrophic neurites in mouse models of AD. In PD models, this compound administration has been shown to partially restore GCase activity and reduce levels of toxic alpha synuclein (B1168599) in cell culture and genetically engineered mice. Acute treatment with this compound has also been shown to improve memory and learning deficits in amyloid mice.

Future preclinical research may focus on:

Evaluating the therapeutic potential of this compound in a wider range of neurodegenerative models, including those for frontotemporal dementia, Lewy body dementia, and other proteinopathies.

Investigating the optimal timing and duration of this compound administration in preclinical models to maximize beneficial outcomes and determine if intervention at very early or even presymptomatic stages is necessary, as suggested by some AD research.

Exploring potential synergistic effects of this compound in combination with other investigational or approved compounds targeting different pathways involved in neurodegeneration, such as those related to inflammation, oxidative stress, or neurotransmission.

Delving deeper into the observed neuroprotective benefits, such as the stimulation of autophagy and reduction of protein aggregates, to understand if these mechanisms are applicable across different neurodegenerative conditions.

Development of Next-Generation Farnesyltransferase Inhibitors Based on this compound Insights

Insights gained from the academic study of this compound are valuable for the rational design and development of next-generation farnesyltransferase inhibitors. While this compound demonstrated potency against FTase, comparisons with other FTIs like lonafarnib (B1684561) in preclinical studies have highlighted differences in their efficacy against specific pathologies, potentially related to variations in potency or brain exposure.

Future research directions in this area include:

Designing novel FTI compounds with improved pharmacokinetic properties, such as enhanced brain penetrance and optimized half-life, based on the structural features and metabolic profile of this compound.

Developing FTIs with increased selectivity for specific farnesylated substrates if certain substrates are identified as key mediators of therapeutic effects while others contribute to off-target effects.

Utilizing structural information from this compound-FTase interactions (if available from academic studies) to design inhibitors with tighter binding affinity or altered kinetic profiles.

Exploring allosteric inhibitors of FTase or compounds that modulate downstream pathways affected by farnesylation, using this compound's mechanism as a starting point for target identification.

Investigating the potential of developing dual inhibitors that target both FTase and other enzymes involved in protein prenylation, such as geranylgeranyltransferase I, if deemed therapeutically advantageous based on the roles of their substrates in disease pathology epa.gov.

Advancements in Methodologies for Studying this compound and its Biological Effects

Academic research on this compound has employed a range of methodologies to investigate its effects at the molecular, cellular, and organismal levels uni.lu. Advancements in research methodologies will continue to refine the understanding of this compound and other FTIs.

Current methodologies utilized include:

In vitro models: Cell culture systems, including dopamine (B1211576) neurons, induced pluripotent stem cell-derived neurons (iPSn), H4, SH-SY5Y, and 3T3 transfected cell lines, are used to study the cellular effects of this compound on protein farnesylation, protein aggregation, and cellular pathways like autophagy uni.lu.

In vivo models: Various mouse models, such as the 5XFAD and hAPP/PS1 models for AD, and genetically engineered mice overexpressing alpha synuclein or with tau pathology, are employed to assess the impact of this compound on disease progression, pathology, and behavioral deficits.

Biochemical and Cellular Techniques: Techniques such as Western blotting are used to analyze protein levels and farnesylation status (e.g., Ras, LC3, LAMP1, BACE1, alpha-synuclein (B15492655), GCase), while immunofluorescence allows for visualization of protein aggregates and cellular structures uni.lu. RT-PCR is used to quantify mRNA levels, and SDS-PAGE analysis helps assess protein processing uni.lu. Live brain slice imaging allows for the study of dynamic processes like endolysosome accumulation and trafficking. Competitive binding assays are used to determine the inhibitory potency (IC50) of this compound against its enzymatic target uni.lu.

Future methodological advancements could involve:

Developing more sophisticated in vitro models, such as 3D cell cultures or organoids derived from patient iPSCs, to better recapitulate the complexity of human diseases and assess this compound's effects.

Utilizing advanced imaging techniques, such as super-resolution microscopy or in vivo brain imaging modalities, to visualize the effects of this compound on protein localization, organelle trafficking, and pathological hallmarks with higher spatial and temporal resolution.

Implementing -omics approaches (e.g., proteomics, lipidomics) to comprehensively identify and quantify changes in farnesylated proteins and associated pathways following this compound treatment in different model systems.

Developing genetically engineered animal models that allow for inducible or cell-specific manipulation of FTase activity or its substrates to precisely dissect the mechanisms of this compound action.

Refining analytical techniques to measure this compound concentrations and its metabolites in biological tissues, particularly the brain, to better correlate exposure with observed effects in preclinical studies.

These future directions in academic research on this compound hold the potential to significantly advance the understanding of protein farnesylation in health and disease and to inform the development of novel therapeutic strategies for conditions where this pathway is implicated.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.